

Unraveling VHL Binding Affinity: A Comparative Analysis of CMP98 and CM11

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Compound of Interest

Compound Name: *CMP98*

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A deep dive into the binding characteristics of the homo-PROTAC CM11 and its inactive counterpart, **CMP98**, reveals critical insights for researchers in targeted protein degradation. This guide provides a comprehensive comparison of their binding affinities to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, supported by experimental data and detailed protocols.

In the rapidly evolving field of targeted protein degradation, understanding the precise interactions between small molecules and their target proteins is paramount. This guide focuses on the comparative binding analysis of two closely related compounds, CM11 and **CMP98**, with the VHL protein. CM11 is a homo-PROTAC designed to induce the dimerization and subsequent self-degradation of VHL, while **CMP98** serves as a crucial negative control.^[1]^[2]^[3]^[4]^[5]

Quantitative Comparison of Binding Affinity

The binding affinities of CM11 and **CMP98** to the VHL protein complex (VCB, consisting of VHL, Elongin B, and Elongin C) have been quantitatively assessed using biophysical techniques. The data clearly demonstrates the high-affinity binding of CM11 and the lack of binding for **CMP98**, validating its role as a negative control.

Compound	Binding Affinity (Kd) to VHL	Molar Ratio (Compound:V HL)	Technique	Reference
CM11	≤11 nM	1:2	Isothermal Titration Calorimetry (ITC)	[3]
CMP98	No binding detected	-	Isothermal Titration Calorimetry (ITC)	[3]

Key Findings:

- CM11, a bivalent molecule composed of two VHL ligands, exhibits a strong binding affinity for the VHL protein complex with a dissociation constant (Kd) in the low nanomolar range (≤11 nM).[3]
- The binding stoichiometry of CM11 to VHL is 1:2, confirming its design as a VHL dimerizer. [3]
- In stark contrast, **CMP98**, the inactive cis-cis epimer of the VHL ligand, shows no detectable binding to VHL.[3] This is expected, as the trans conformation of the hydroxyproline motif is essential for VHL recognition.[3]

Experimental Methodology: Isothermal Titration Calorimetry (ITC)

The binding affinities of CM11 and **CMP98** to the VHL protein complex were determined using Isothermal Titration Calorimetry (ITC). This technique directly measures the heat changes that occur upon molecular interactions, allowing for the accurate determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.

Protocol:

- Protein Preparation: The VCB protein complex (VHL, Elongin B, and Elongin C) is purified and dialyzed into the experimental buffer (e.g., 20 mM Bis-tris propane, 150 mM NaCl, 1 mM

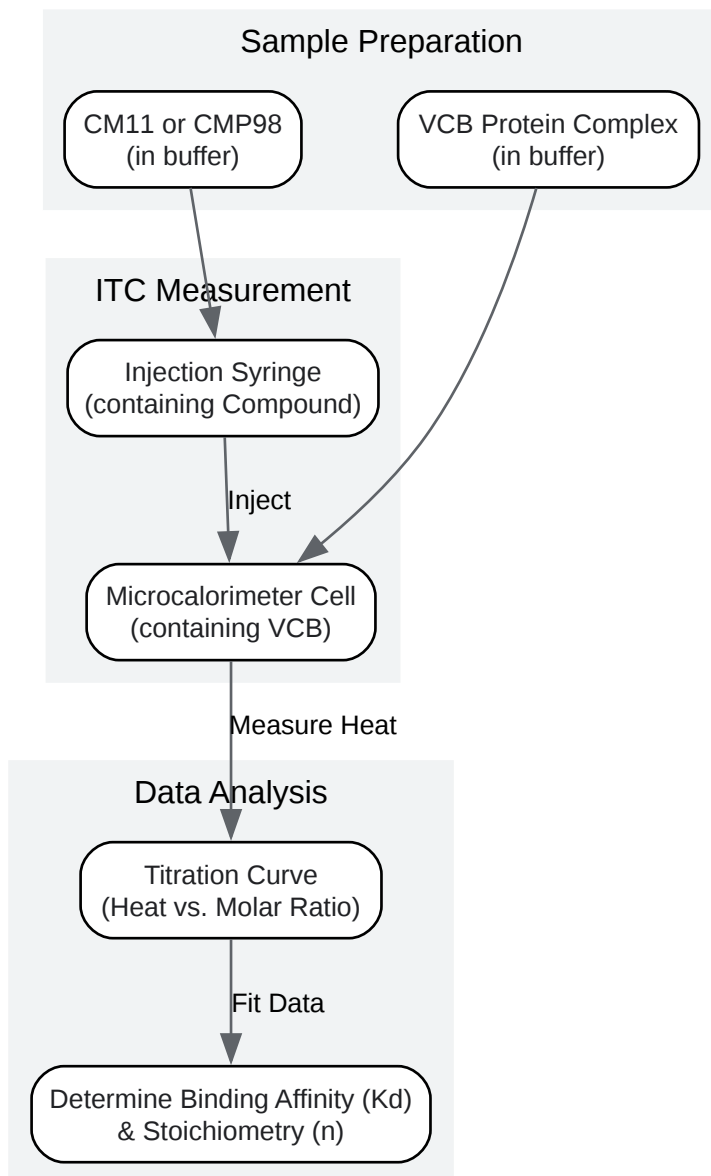
TCEP, pH 7.4).

- **Compound Preparation:** CM11 and **CMP98** are dissolved in a matching buffer to a final concentration, for instance, 150 μM . The final DMSO concentration should be kept low (e.g., 0.15% v/v) to minimize its effect on the binding interaction.
- **ITC Experiment:** The ITC experiment is performed using a microcalorimeter. The VCB protein solution (e.g., 20 μM) is placed in the sample cell, and the compound solution is loaded into the injection syringe.
- **Titration:** A series of small injections (e.g., 19 injections of 2 μL) of the compound solution are made into the protein solution at regular intervals.
- **Data Analysis:** The heat released or absorbed after each injection is measured and plotted against the molar ratio of the compound to the protein. The resulting binding isotherm is then fitted to a suitable binding model to determine the dissociation constant (K_d), stoichiometry (n), and enthalpy of binding (ΔH).

Visualizing the Molecular Interactions

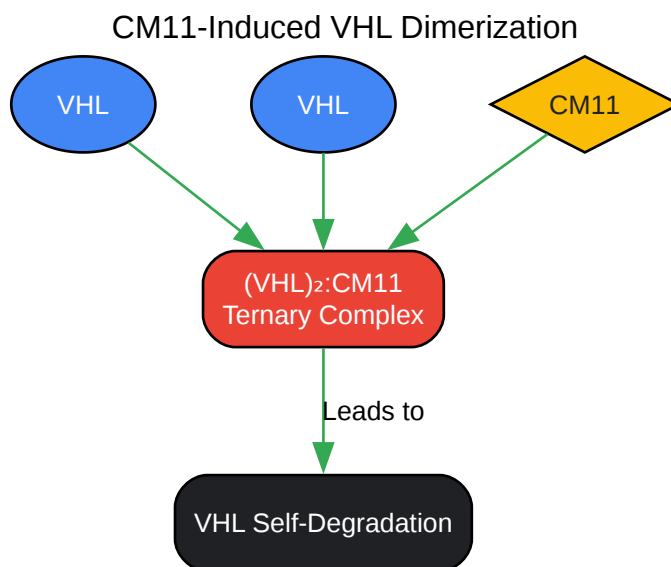
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the proposed mechanism of action for CM11.

Isothermal Titration Calorimetry (ITC) Workflow



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Caption: Workflow for determining binding affinity using ITC.



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Caption: Proposed mechanism of CM11-induced VHL dimerization and degradation.

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